molecular formula C6H5BrO3S B13593138 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid

2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid

Cat. No.: B13593138
M. Wt: 237.07 g/mol
InChI Key: BUKLZQPNTIHSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid is an organic compound featuring a bromine-substituted thiophene ring attached to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid typically involves the bromination of thiophene followed by the introduction of the hydroxyacetic acid group. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene is then subjected to a reaction with glyoxylic acid under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: 2-(4-Bromothiophen-2-yl)-2-oxoacetic acid.

    Reduction: 2-(Thiophen-2-yl)-2-hydroxyacetic acid.

    Substitution: 2-(4-Azidothiophen-2-yl)-2-hydroxyacetic acid.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and hydroxyacetic acid moiety can interact with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorothiophen-2-yl)-2-hydroxyacetic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Methylthiophen-2-yl)-2-hydroxyacetic acid: Similar structure but with a methyl group instead of bromine.

    2-(4-Nitrothiophen-2-yl)-2-hydroxyacetic acid: Similar structure but with a nitro group instead of bromine.

Uniqueness

2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other substituents may not facilitate. This makes it a valuable compound for targeted synthesis and applications in various fields .

Properties

Molecular Formula

C6H5BrO3S

Molecular Weight

237.07 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C6H5BrO3S/c7-3-1-4(11-2-3)5(8)6(9)10/h1-2,5,8H,(H,9,10)

InChI Key

BUKLZQPNTIHSGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)C(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.